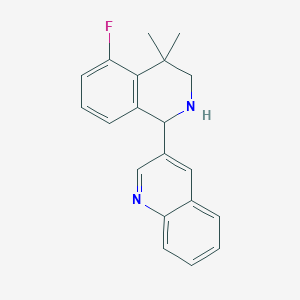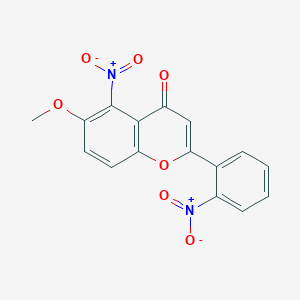![molecular formula C10H12N2O6S B14178234 N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine CAS No. 874157-16-1](/img/structure/B14178234.png)
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a methanesulfonyl moiety, which is further linked to the D-alanine amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine typically involves the reaction of (4-nitrophenyl)methanesulfonyl chloride with D-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitrophenyl)methanesulfonyl chloride
- Methanesulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
Uniqueness
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is unique due to the presence of both a nitrophenyl group and a methanesulfonyl group attached to an amino acid. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the D-alanine moiety also adds to its uniqueness, as it can interact with biological systems in specific ways.
Eigenschaften
CAS-Nummer |
874157-16-1 |
|---|---|
Molekularformel |
C10H12N2O6S |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
(2R)-2-[(4-nitrophenyl)methylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12N2O6S/c1-7(10(13)14)11-19(17,18)6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
HJWXAOTUWXBBQA-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
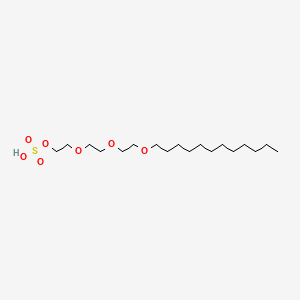
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
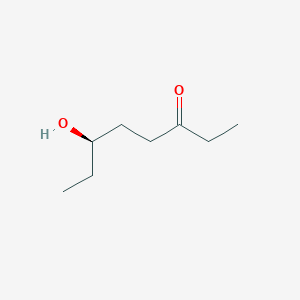
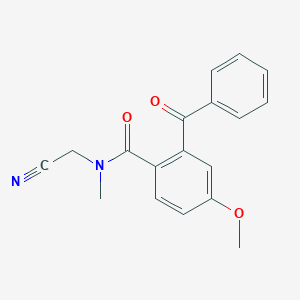

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
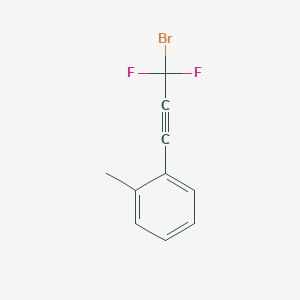
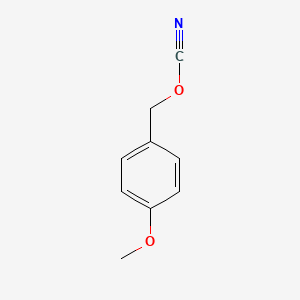
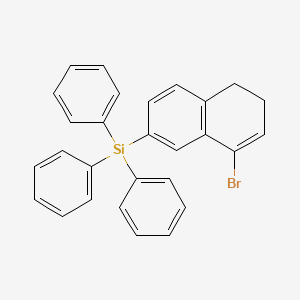
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

